molecular formula C16H24N2O2 B4751028 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide

2-methoxy-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B4751028
M. Wt: 276.37 g/mol
InChI Key: ZHERATVXSXNIQK-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-propyl-4-piperidinyl)benzamide, also known as MPBP, is a chemical compound that belongs to the piperidine class of compounds. It is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By activating dopamine receptors, 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide may enhance dopamine signaling in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects
2-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the brain, which may contribute to its effects on behavior and cognition. 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide has also been shown to increase locomotor activity and induce stereotypic behavior in animals. These effects are consistent with the known effects of dopamine receptor agonists.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of dopamine receptor activation on behavior and cognition. However, there are also limitations to using 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide in lab experiments. For example, its effects may be species-specific, meaning that results obtained in animal studies may not necessarily translate to humans. Additionally, the effects of 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide may be influenced by other factors, such as the dose and route of administration.

Future Directions

There are a number of future directions for research on 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide. One area of interest is the potential use of 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the use of 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide as a tool to study the effects of drugs on the brain and to investigate the mechanisms of drug addiction. Additionally, further studies are needed to better understand the mechanism of action of 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide and its effects on behavior and cognition.

Scientific Research Applications

2-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been used extensively in scientific research as a tool to study the central nervous system. It has been studied for its potential use as a treatment for certain neurological disorders, such as Parkinson's disease and schizophrenia. 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide has also been used to study the effects of drugs on the brain and to investigate the mechanisms of drug addiction.

properties

IUPAC Name

2-methoxy-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-10-18-11-8-13(9-12-18)17-16(19)14-6-4-5-7-15(14)20-2/h4-7,13H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHERATVXSXNIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(1-propylpiperidin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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